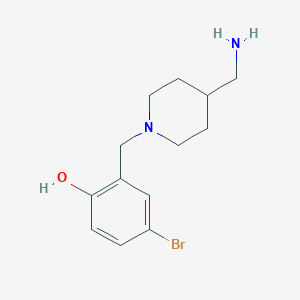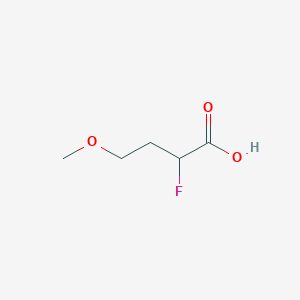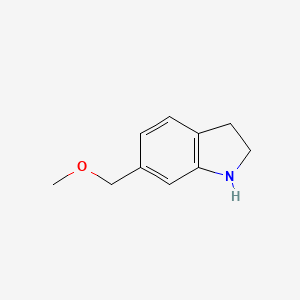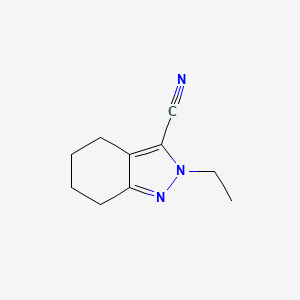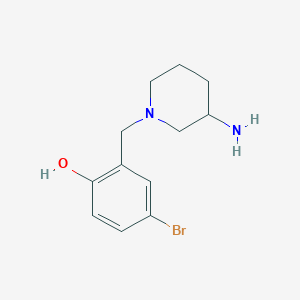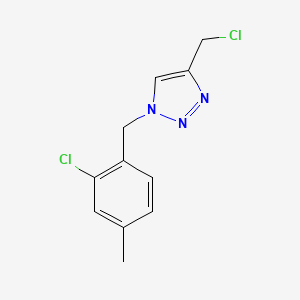
1-(2-chloro-4-methylbenzyl)-4-(chloromethyl)-1H-1,2,3-triazole
Descripción general
Descripción
1-(2-Chloro-4-methylbenzyl)-4-(chloromethyl)-1H-1,2,3-triazole, also known as CMCT, is a heterocyclic compound with a unique structure that has attracted the attention of researchers in recent years. Its chemical structure consists of a benzyl group with a chlorine atom attached to the 2-position, a methyl group attached to the 4-position, and a 1H-1,2,3-triazole ring. This compound has been studied for its potential applications in various fields, including organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Compounds incorporating the 1,2,3-triazole moiety, including variations like ethyl 2-triazolyl-2-oxoacetate derivatives, have been synthesized and characterized through spectroscopic and X-ray methods. Their self-assembly into dimers via O⋯π-hole tetrel bonding interactions, influenced by substituents, has been studied using Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).
- Another study presented the synthesis of 1,2,4-triazole derivatives containing substituted benzyl and benzylamino groups, highlighting their molecular structure and interactions through hydrogen bonds and weak pi-pi stacking (Yilmaz et al., 2005).
- Research on 4,5-dibromo-1H-1,2,3-triazoles explored their reactivity, particularly focusing on bromine → lithium exchange reactions, showcasing the versatility of triazole derivatives in synthesizing functionally diverse compounds (Iddon & Nicholas, 1996).
Biological Activity and Applications
- The synthesis and investigation of 1,2,4-triazoles and their derivatives have been pursued for their biological activities. For instance, novel heterocyclic compounds derived from specific triazole acetohydrazides showed significant lipase and α-glucosidase inhibition, indicating potential therapeutic applications (Bekircan et al., 2015).
- Alkylating nucleosides based on N-glycosyl(halomethyl)-1,2,3-triazoles were synthesized, showing cytostatic activity and suggesting a new type of alkylating agent for therapeutic use (de las Heras et al., 1979).
Propiedades
IUPAC Name |
4-(chloromethyl)-1-[(2-chloro-4-methylphenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3/c1-8-2-3-9(11(13)4-8)6-16-7-10(5-12)14-15-16/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCAOKZBEOAZEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(N=N2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



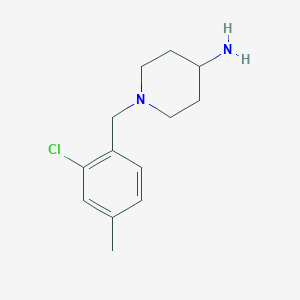


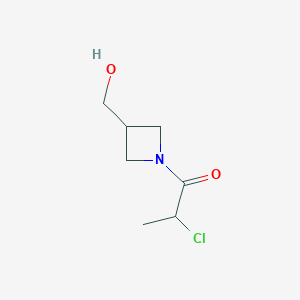
![2-(5-bromopyridin-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B1474680.png)
